Menadione sodium bisulfite

Catalog No.
S002464
CAS No.
130-37-0
M.F
C11H10NaO5S
M. Wt
277.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Menadione sodium bisulfite

CAS Number

130-37-0

Product Name

Menadione sodium bisulfite

IUPAC Name

sodium;2-methyl-1,4-dioxo-3H-naphthalene-2-sulfonate

Molecular Formula

C11H10NaO5S

Molecular Weight

277.25 g/mol

InChI

InChI=1S/C11H10O5S.Na/c1-11(17(14,15)16)6-9(12)7-4-2-3-5-8(7)10(11)13;/h2-5H,6H2,1H3,(H,14,15,16);

InChI Key

CPXLSZUJVOZQLO-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)[O-].[Na+]

Synonyms

2-Methyl-1,4-naphthalenedione, 2-Methyl-1,4-naphthoquinone, 2-Methylnaphthoquinone, Bisulfite, Menadione, Bisulfite, Menadione Sodium, Menadione, Menadione bisulfite, Menadione sodium bisulfite, Menadione sodium bisulfite, trihydrate, Sodium Bisulfite, Menadione, Vicasol, Vikasol, Vitamin K 3, Vitamin K3, Vitamin K3 sodium bisulfite

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.[Na]

Description

The exact mass of the compound Menadione sodium bisulfite is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins. It belongs to the ontological category of organic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Inhibiting Amyloid Aggregation in Neurodegenerative Diseases

Studies suggest MSB might be beneficial in neurodegenerative diseases like Alzheimer's. Amyloid-beta (Aβ) protein aggregation is a hallmark of Alzheimer's. Research has shown MSB can inhibit Aβ42 aggregation in a dose-dependent manner, potentially preventing the formation of toxic plaques in the brain []. This effect is attributed to MSB's quinone structure, which disrupts the aggregation process []. Further research is needed to explore MSB's potential as a therapeutic agent for Alzheimer's disease.

Source

[] Menadione Sodium Bisulfite inhibits the toxic aggregation of amyloid-β(1–42) — Central Michigan University ()

Menadione sodium bisulfite, also known as vitamin K3, is a water-soluble derivative of menadione, a synthetic form of vitamin K. Its molecular formula is C11H11NaO5SC_{11}H_{11}NaO_5S with a molecular weight of approximately 278.25 g/mol. Menadione sodium bisulfite appears as a white to off-white crystalline powder and is soluble in water, forming a clear solution at concentrations exceeding 50 mg/mL . This compound plays a significant role in various biological processes, particularly in the synthesis of prothrombin and other clotting factors essential for blood coagulation .

MSB acts as a precursor to vitamin K2 (menaquinone) in the body. It requires enzymatic conversion in the liver for full biological activity []. Vitamin K is essential for blood clotting by activating proteins involved in the clotting cascade [].

  • Toxicity: MSB can be toxic at high doses, particularly in newborns, causing kernicterus (bilirubin encephalopathy) []. It's not recommended for routine use in pregnant or breastfeeding women [].
  • Other Hazards: No data available on flammability or specific reactivity.

Please Note:

  • Information on MSB's mechanism of action beyond vitamin K precursor role is limited in scientific research.
  • Safety concerns highlight the importance of using MSB only under medical supervision and at recommended dosages.
, primarily involving its bisulfite group. One notable reaction is its interaction with resorcinol in concentrated sulfuric acid, yielding a red-colored product that can be spectrophotometrically measured . Additionally, it can react with sodium hydroxide to form a blue-colored product under specific conditions, demonstrating its versatility in analytical chemistry .

Menadione sodium bisulfite exhibits various biological activities. It is recognized for its prothrombogenic properties, facilitating the synthesis of clotting factors necessary for hemostasis. Furthermore, it has been shown to induce apoptosis in certain cell lines through the elevation of reactive oxygen species, contributing to its cytotoxic effects . The compound also acts as a growth regulator in plants, mediating responses to environmental stressors .

Several methods exist for synthesizing menadione sodium bisulfite:

  • Halogenation and Sulfonation: A multi-step process involves halogenating a precursor compound followed by oxidation and subsequent reaction with sodium bisulfite in an aqueous medium at elevated temperatures (around 75 °C) to yield menadione sodium bisulfite with a yield of approximately 78% .
  • Continuous Flow Synthesis: Utilizing tubular reactors allows for continuous production with improved yield and quality stability. This method streamlines the synthesis process by minimizing reaction times and maximizing efficiency .
  • Simple Mixing: A straightforward approach involves mixing 2-methyl-1,4-naphthoquinone with sodium bisulfite in water under mild heating conditions .

Research indicates that menadione sodium bisulfite interacts with various biological molecules, influencing cellular processes. It can enhance the photochemical reduction of its hydrolyzed forms, leading to increased fluorescence signals useful for analytical detection methods . These interactions underscore its potential utility in both therapeutic and diagnostic applications.

Menadione sodium bisulfite is part of a broader class of compounds related to vitamin K. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaKey Characteristics
MenadioneC11H10O2C_{11}H_{10}O_2Non-sulfonated form; less soluble than menadione sodium bisulfite; used primarily for vitamin K supplementation.
Phytonadione (Vitamin K1)C31H46O2C_{31}H_{46}O2Naturally occurring form found in green leafy vegetables; essential for blood clotting but not water-soluble like menadione sodium bisulfite.
Menaquinone (Vitamin K2)VariesExists in several forms (e.g., MK-4, MK-7); fat-soluble; plays roles in bone health and cardiovascular function but differs significantly from the water-soluble nature of menadione sodium bisulfite.

Menadione sodium bisulfite's unique solubility properties and ability to participate in diverse

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

277.01466387 g/mol

Monoisotopic Mass

277.01466387 g/mol

Heavy Atom Count

18

UNII

97K34V88SA

Related CAS

130-36-9 (Parent)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Antifibrinolytic Agents

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

57414-02-5
130-37-0

Wikipedia

Menadione sodium bisulfite

General Manufacturing Information

2-Naphthalenesulfonic acid, 1,2,3,4-tetrahydro-2-methyl-1,4-dioxo-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-09-13
[1]. Roberty S, et al. Differential antioxidant response between two Symbiodinium species from contrasting environments. Plant Cell Environ. 2016 Dec;39(12):2713-2724.


[2]. Boubakri H, et al. Vitamins for enhancing plant resistance. Planta. 2016 Sep;244(3):529-43.


[3]. Rush JS, et al. Administration of Menadione, Vitamin K3, Ameliorates Off-Target Effects on Corneal Epithelial Wound Healing Due to Receptor Tyrosine Kinase Inhibition. Invest Ophthalmol Vis Sci. 2016 Nov 1;57(14):5864-5871.

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